molecular formula C24H32Br2O6 B14513424 5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol CAS No. 63605-00-5

5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol

Cat. No.: B14513424
CAS No.: 63605-00-5
M. Wt: 576.3 g/mol
InChI Key: XCMCWWPNJFVLOR-UHFFFAOYSA-N
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Description

5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol is a complex organic compound characterized by its multiple bromobutoxy and phenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol typically involves multiple steps of electrophilic aromatic substitution reactionsThe final step involves the attachment of diol groups to the benzene ring under controlled conditions to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple bromobutoxy and phenoxy groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity enhances its potential for diverse applications in research and industry .

Properties

CAS No.

63605-00-5

Molecular Formula

C24H32Br2O6

Molecular Weight

576.3 g/mol

IUPAC Name

5-[4-[3,5-bis(4-bromobutoxy)phenoxy]butoxy]benzene-1,3-diol

InChI

InChI=1S/C24H32Br2O6/c25-7-1-3-9-30-22-16-23(31-10-4-2-8-26)18-24(17-22)32-12-6-5-11-29-21-14-19(27)13-20(28)15-21/h13-18,27-28H,1-12H2

InChI Key

XCMCWWPNJFVLOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)OCCCCOC2=CC(=CC(=C2)OCCCCBr)OCCCCBr)O

Origin of Product

United States

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